molecular formula C75H20O2 B6595904 (6,6)-Phenyl-C61butyric acid butyl ester CAS No. 571177-66-7

(6,6)-Phenyl-C61butyric acid butyl ester

Cat. No.: B6595904
CAS No.: 571177-66-7
M. Wt: 953.0 g/mol
InChI Key: HNCPPCRVHRTKBD-UHFFFAOYSA-N
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Description

Significance of Fullerene Derivatives in π-Conjugated Systems Research

Fullerenes, particularly the C60 buckyball, possess intrinsic properties that make them excellent electron acceptors. ossila.comsigmaaldrich.com Their high electron affinity and low reorganization energy promote efficient electron transfer from a photo-excited donor material. rsc.orgsigmaaldrich.com Furthermore, the spherical shape of fullerenes allows for isotropic electron mobility, meaning charge can be transported efficiently in all directions, which is advantageous in the disordered blend films typical of organic solar cells. rsc.orgsigmaaldrich.com These characteristics are crucial for the primary mechanism of OPVs, which involves the generation of excitons (bound electron-hole pairs) in a donor material, followed by their dissociation at the interface with an acceptor material. researchgate.net

Despite their excellent electronic properties, pristine fullerenes like C60 suffer from very poor solubility in common organic solvents, which hinders their use in solution-processable fabrication techniques common for large-area, low-cost devices. rsc.orgsigmaaldrich.com This limitation spurred the development of fullerene derivatives through chemical functionalization. By attaching solubilizing groups to the fullerene cage, researchers were able to create materials that are readily processable from solution while retaining the essential electronic properties of the fullerene core. nih.govmdpi.com This chemical modification also opened the door to fine-tuning the electronic properties of the acceptor, such as its Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a key determinant of the open-circuit voltage (Voc) in a solar cell. nih.govmdpi.comresearchgate.net

Evolution oftandfonline.comtandfonline.com-Phenyl-C61-Butyric Acid Butyl Ester (PCBB) within Fullerene Chemistry Research

The era of high-performance, solution-processed organic solar cells began in earnest with the synthesis of tandfonline.comtandfonline.com-Phenyl-C61-butyric acid methyl ester (PCBM) in 1995. rsc.orgrsc.orgwikipedia.org PCBM became the archetypal and most widely used fullerene acceptor due to its good solubility and high electron mobility, forming the basis of the bulk heterojunction (BHJ) concept when blended with conjugated polymers like poly(3-hexylthiophene) (P3HT). wikipedia.orgresearchgate.netaip.org

The success of PCBM led to extensive research into analogous structures to further optimize device performance. mdpi.comresearchgate.net A primary strategy involved modifying the ester alkyl chain of the butyric acid moiety. rsc.orgrsc.org This research direction gave rise to a family of PCBM analogues, including the ethyl, n-butyl, and octyl esters. mdpi.comnih.govsigmaaldrich.com (6,6)-Phenyl-C61butyric acid butyl ester (PCBB), also referred to in literature as PCBNB, is a direct result of this evolutionary research. nih.gov

The motivation for synthesizing PCBB and other analogues is rooted in the desire to refine the material's properties beyond what PCBM offers. rsc.orgmdpi.com Altering the length of the alkyl chain from a methyl to a butyl group can influence several key parameters:

Solubility and Morphology: Longer or different alkyl chains can alter the solubility of the fullerene derivative and its miscibility with the donor polymer, which in turn affects the nanoscale morphology of the active layer—a critical factor for efficient device operation. rsc.orgmdpi.comnih.gov

Crystallinity and Ordering: The side chain can impact how the fullerene molecules pack in the solid state. The thermotropic behavior and crystalline polymorphs of PCBB have been specifically investigated to understand its ordering in thin films, which has implications for charge transport and device stability. nih.gov

Studies on similar analogues, such as tandfonline.comtandfonline.com-phenyl-C61-butyric acid hexyl ester (PCBH), have demonstrated that increasing the alkyl chain length can lead to denser film packing, improved film morphology, and enhanced electron extraction, resulting in higher device efficiency and stability compared to PCBM-based devices. mdpi.com This context highlights the scientific rationale for the synthesis and investigation of PCBB.

Scope and Research Objectives of PCBB Investigations

The investigation of this compound is focused on understanding the structure-property-performance relationships that arise from modifying the ester group of the standard PCBM molecule. The primary research objective is to evaluate PCBB as a potential alternative or superior electron acceptor in organic electronics.

Specific research goals for PCBB include:

Evaluating Photovoltaic Performance: The central aim is to fabricate bulk heterojunction solar cells using PCBB as the acceptor and a variety of donor polymers. Key performance metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are systematically measured and compared against control devices using the benchmark PCBM. researchgate.netmdpi.com

Characterizing Material Properties: Research involves detailed characterization of PCBB's fundamental properties. This includes determining its solubility in relevant organic solvents, measuring its HOMO and LUMO energy levels via techniques like cyclic voltammetry, and studying its thermal behavior and crystalline structure through methods such as X-ray diffraction. nih.gov

Optimizing Blend Morphology: A key objective is to study the nanoscale morphology of thin films composed of PCBB blended with donor polymers. Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to visualize the phase separation and domain sizes within the active layer, as these features are critical for efficient exciton (B1674681) dissociation and charge transport. rsc.orgnih.gov The goal is to determine if the butyl side chain promotes a more favorable morphology for photovoltaic action compared to the methyl side chain of PCBM. rsc.orgresearchgate.net

By pursuing these objectives, researchers aim to establish whether the specific modification in PCBB offers tangible benefits for organic solar cell efficiency, stability, or processing.

Data Tables

Table 1: Comparative Properties of Fullerene Acceptors

This table provides a comparison of the molecular properties of the parent fullerene (C60), the benchmark derivative (PCBM), and the subject of this article (PCBB).

PropertyBuckminsterfullerene (C60)(6,6)-Phenyl-C61-butyric acid methyl ester (PCBM)(6,6)-Phenyl-C61-butyric acid butyl ester (PCBB)
Molecular Formula C₆₀C₇₂H₁₄O₂C₇₅H₂₀O₂
Molecular Weight 720.64 g/mol 910.88 g/mol sigmaaldrich.com953.0 g/mol
Solubility (in o-dichlorobenzene) Poor~50 mg/mLExpected to be high, similar to or greater than PCBM mdpi.comnih.gov
LUMO Energy Level ~ -3.7 eV researchgate.net~ -3.9 eV mdpi.comExpected to be slightly higher than PCBM mdpi.commdpi.com
HOMO Energy Level ~ -6.2 eV researchgate.net~ -6.1 eV mdpi.comExpected to be similar to PCBM mdpi.com

Note: Properties for PCBB are based on published data and established trends from analogous fullerene derivatives. mdpi.comnih.gov

Table 2: Example Photovoltaic Performance of P3HT-based Solar Cells with Different Fullerene Acceptors

This table illustrates the effect of modifying the fullerene side chain on device performance, providing context for the research objectives of PCBB. The data shown compares the standard PCBM with a hexyl ester analogue (PCBH), demonstrating the potential for performance enhancement through side-chain engineering.

Acceptor MaterialVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PCBM 0.588.8762.33.20
PCBH (Hexyl Ester)0.599.0164.53.43

Data sourced from a comparative study on PCBM and its hexyl ester analogue (PCBH) in tin-based perovskite solar cells, illustrating the principle of performance tuning via alkyl chain modification. mdpi.com The values represent typical performance metrics and highlight the improvements sought by synthesizing derivatives like PCBB.

An in-depth analysis of the synthetic methodologies and chemical modification strategies for (6,6)-Phenyl-C61-butyric acid butyl ester reveals a landscape of sophisticated chemical techniques aimed at precisely controlling the structure and properties of this functionalized fullerene. Research in this area is pivotal for advancing its applications in materials science, particularly in the domain of organic electronics. This article delves into the core aspects of its synthesis, from the foundational functionalization of the C60 core to the nuanced effects of alkyl chain modification and the complex world of its isomers. Furthermore, it examines the critical techniques used for the purification and characterization of this and related fullerene derivatives.

Properties

InChI

InChI=1S/C75H20O2/c1-2-3-12-77-14(76)10-7-11-73(13-8-5-4-6-9-13)74-69-61-53-43-33-25-17-15-16-19-23-21(17)29-37-31(23)41-35-27(19)28-20(16)24-22-18(15)26(25)34-40-30(22)38-32(24)42-36(28)46-45(35)55-49(41)59-51(37)57(47(53)39(29)33)65(69)67(59)71-63(55)64-56(46)50(42)60-52(38)58-48(40)54(44(34)43)62(61)70(74)66(58)68(60)72(64)75(71,73)74/h4-6,8-9H,2-3,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCPPCRVHRTKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

953.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571177-66-7
Record name [6,6]-Phenyl-C61 butyric acid butyl ester
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Electronic Structure and Charge Carrier Dynamics Research In 1 1 Phenyl C61 Butyric Acid Butyl Ester Systems

Investigations into Molecular Orbital Energy Levels (HOMO and LUMO) of PCBB and Related Derivatives

The performance of fullerene derivatives in electronic devices is fundamentally governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These levels dictate the potential for charge generation and transfer. An increase in the LUMO energy level of fullerene derivatives is a key strategy to enhance the open-circuit voltage (VOC) in photovoltaic cells. mdpi.com

Experimental Determination of Energy Levels in Thin Films

Experimental techniques, particularly cyclic voltammetry, are crucial for determining the HOMO and LUMO energy levels of these compounds in the solid state, which is most relevant for device applications. While specific data for (6,6)-Phenyl-C61-butyric acid butyl ester (PCBB) is not extensively documented, studies on closely related derivatives provide valuable benchmarks.

For instance, the derivative mdpi.commdpi.com-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) was found to have a HOMO level of 5.87 eV and a LUMO level of 3.91 eV, corresponding to an energy bandgap of 1.96 eV as determined from optical absorption and cyclic voltammetry. In another well-studied analogue, mdpi.commdpi.com-phenyl-C61-butyric acid methyl ester (PCBM), the HOMO and LUMO levels are situated at approximately 6.1 eV and 3.7 eV, respectively. chem-soc.si Research on bis-adducts of PCBM has shown that the LUMO levels can be tuned up to 170 meV shallower than that of the mono-adduct PCBM. This demonstrates that modifications to the fullerene cage can significantly alter the electronic energy levels.

The following table summarizes the experimentally determined energy levels for PCBM and a related ester derivative, providing a reference for understanding PCBB's potential electronic characteristics.

Theoretical Calculation of Gas-Phase Electronic Properties

Density Functional Theory (DFT) has become an indispensable tool for predicting the electronic properties of molecules in the gas phase, offering insights that complement experimental findings. researchgate.net DFT calculations for PCBM, a close relative of PCBB, show that functionalizing the C60 cage raises the LUMO energy level. researchgate.net

Calculations comparing C60 and five PCBM-like derivatives revealed that the HOMO-LUMO energy gap for C60 was 1.65 eV, which decreased to approximately 1.46 eV for the derivatives. researchgate.net The LUMO energies for these derivatives were raised to around -4.0 eV, compared to -4.2 eV for pristine C60. researchgate.net These theoretical results are generally in good agreement with experimental data, typically deviating by only about 0.1 eV. researchgate.net The majority of the electron density for both HOMO and LUMO orbitals resides on the C60 core, with the side chain having a minor influence. researchgate.net However, the addition of the side chain does cause a slight shift in the HOMO electron densities. researchgate.net

The interaction between fullerene derivatives, such as in a PCBM dimer, is also studied theoretically. Hydrogen bonds between the side chains can contribute to a binding energy of 2.6 kcal/mol in a PCBM dimer. researchgate.net

Electron Mobility and Transport Mechanisms in PCBB Films

High electron mobility is a hallmark of fullerene derivatives, making them excellent n-type semiconductors for applications in organic field-effect transistors (OFETs) and solar cells. nih.gov The efficiency of electron transport through a film of these materials is dependent on several factors, including molecular arrangement and temperature.

Influence of Molecular Symmetry on Electron Transport

The symmetry of fullerene derivatives plays a subtle but significant role in their solid-state packing and, consequently, their electron transport properties. The pristine C60 molecule possesses a highly symmetric icosahedral (Ih) structure. nih.govresearchgate.net While functionalization to create derivatives like PCBB formally reduces this symmetry to C1, the robust C60 cage retains much of its inherent electronic character. researchgate.net

Studies on related fullerene derivatives have shown that breaking the molecular symmetry can impact charge transport. nih.gov For some bis-adduct isomers of PCBM, lower molecular symmetry was found to correlate with more amorphous film morphologies, leading to less energetic disorder and higher-dimensional electron transport. This, in turn, resulted in electron mobilities an order of magnitude higher than that of a mixture of isomers.

The thermotropic behavior of PCBB (specifically, the n-butyl ester, PCBNB) has been investigated, revealing complex crystalline polymorphs. Upon heating, PCBNB can form a hexagonal lattice structure, which can further evolve into a superlattice with a regular deficiency of molecules. This ordering is crucial as it dictates the intermolecular pathways available for electron hopping.

Temperature Dependence of Charge Transport

The mechanism of charge transport in fullerene derivative films is often described as a thermally activated hopping process. researchgate.net As temperature increases, charge carrier mobility generally increases due to thermal-assisted hopping. researchgate.net

Studies on PCBM films provide a model for understanding this behavior. The electron mobility in pure PCBM films at room temperature is on the order of 10⁻³ cm²/Vs. researchgate.net Temperature-dependent measurements on P3HT:PCBM blends show that charge transport can transition from Ohmic conduction to space-charge limited current at higher voltages. researchgate.net An activation energy of approximately 126 meV for the carrier hopping process has been estimated from the temperature dependence of DC conductivity in these blends. researchgate.net However, at very low temperatures (below ~160-170 K), the temperature dependence of mobility can become considerably weaker, suggesting a transition to a different transport regime, such as Mott variable-range hopping. aps.org

Electron Affinity and Its Role in Charge Transfer Processes

Electron affinity (EA), the energy released when an electron is added to a neutral atom or molecule, is a fundamental property that dictates the ability of a material to act as an electron acceptor. researchgate.net Fullerenes and their derivatives are known for their high electron affinities, which is a primary reason for their success in photovoltaic applications. researchgate.netstanford.edu

The EA of the fullerene derivative is a critical factor in the photo-oxidation and degradation of polymer-fullerene blends. stanford.edu A lower EA in the fullerene can lead to an increased rate of degradation because photogenerated electrons on the fullerene are more likely to transfer to oxygen, forming superoxide (B77818) radicals that attack the polymer. stanford.edu

The gas-phase EA of PCBM has been experimentally measured to be 2.63(1) eV. This value is only slightly lower than that of pristine C60 (2.683(8) eV), indicating that the addition of the phenyl-butyric acid methyl ester side chain has a minimal effect on the intrinsic electron-accepting capability of the fullerene cage. This small difference highlights the stability and dominant electronic character of the C60 core. DFT calculations have revealed that many fullerenes have a positive electron affinity, meaning they are not in their most stable state when neutral and readily accept an electron. nih.gov This property originates from the π-electrons of the carbon cage. nih.gov

The process of photoinduced charge transfer in donor-acceptor systems is essential for solar energy conversion. ucla.edu The high EA of fullerenes makes them excellent acceptors, facilitating the crucial step of charge separation after photoexcitation. ucla.edu

Exciton (B1674681) Dynamics and Charge Generation Studies at Heterojunctions involving PCBB

Detailed studies on the exciton dissociation and charge separation efficiency, as well as the specific photophysics of PCBB in solutions and films, are not extensively covered in the available scientific literature. Research has more prominently featured the methyl ester derivative, PCBM.

Specific quantitative data on exciton dissociation and charge separation efficiency at heterojunctions composed of PCBB are not readily found in current research. The fundamental process in organic photovoltaic devices involves the generation of excitons (bound electron-hole pairs) upon light absorption. For efficient power conversion, these excitons must diffuse to a donor-acceptor interface and dissociate into free charge carriers. The efficiency of this dissociation is a critical parameter for device performance. While this is a well-understood general principle, specific values and detailed mechanistic studies for PCBB remain to be broadly reported.

The photophysical properties of fullerene derivatives are crucial for their application in organic electronics. These properties, including light absorption, fluorescence, and the dynamics of excited states, are influenced by the molecular structure and the surrounding medium (solution or solid-state film). While the general photophysics of functionalized fullerenes is understood, specific studies detailing the transient absorption spectroscopy and excited-state lifetimes of PCBB in various environments are not as prevalent as those for PCBM. The structure of the alkyl side chain is known to influence film morphology and molecular packing, which in turn affects the photophysical behavior. acs.org

Thermal Transport Investigations in (6,6)-Phenyl-C61-Butyric Acid Butyl Ester Films

In contrast to the electronic properties, the thermal transport characteristics of PCBB have been the subject of more direct investigation, often in comparison with other fullerene derivatives. These studies are motivated by the need to understand and manage heat dissipation in organic electronic devices.

Fullerene derivatives, including PCBB (also referred to as PCBNB in some literature), are known for their exceptionally low thermal conductivity. aps.org This property is considered "ultralow" because it can be significantly below the predicted minimum thermal conductivity for amorphous materials. aps.org The primary reason for this is the unique molecular structure. The heavy fullerene cage is attached to a flexible alkyl side chain. This creates a significant mismatch in the vibrational density of states between the stiff "buckyball" and the softer side chain. nih.govresearchgate.net This mismatch leads to strong scattering of low-frequency phonons, which are the primary heat carriers in these materials, thereby impeding thermal transport. nih.govresearchgate.net The nearly isotropic molecular packing in solid films of these derivatives also contributes to the low thermal conductivity. aps.org

Research comparing fullerene derivatives with different alkyl side chains has revealed a clear trend in thermal conductivity. Studies comparing PCBM (methyl ester) with PCBB (butyl ester) and even longer-chain derivatives like (6,6)-phenyl C61-butyric acid octyl ester (PCBO) have shown that increasing the length of the alkyl chain leads to a higher thermal conductivity. researchgate.net

For instance, at room temperature, the thermal conductivity of PCBM has been measured in the range of 0.05 to 0.07 W m⁻¹ K⁻¹, while spin-coated and annealed films of PCBB exhibit a similar range of 0.05 to 0.06 W m⁻¹ K⁻¹. aps.orgresearchgate.netrsc.org However, a broader study of fullerene derivatives indicated that as the alkyl chain gets longer, the thermal conductivity increases. researchgate.net This is attributed to the fact that the longer, more flexible chains can contribute more effectively to heat transport, somewhat counteracting the scattering effects at the fullerene-chain interface. Despite this increase with chain length, the thermal conductivities of these fullerene derivatives remain in the "ultralow" regime. aps.org

Below is an interactive data table summarizing the thermal conductivity values for PCBB and related compounds as reported in the literature.

Compound NameCommon AbbreviationThermal Conductivity (W m⁻¹ K⁻¹)Measurement Conditions
(6,6)-Phenyl-C61-butyric acid butyl esterPCBB / PCBNB0.05 - 0.06Spin-coated and annealed films at room temperature. aps.orgresearchgate.net
(6,6)-Phenyl-C61-butyric acid methyl esterPCBM0.05 - 0.07Various film preparations at room temperature. aps.orgresearchgate.netrsc.org
Fullerene C60C60~0.12Evaporated film. aps.org

Morphological Development and Crystalline Polymorphism Of 1 1 Phenyl C61 Butyric Acid Butyl Ester Films

Thin Film Formation Techniques and Their Impact on Morphology

The method used to deposit the thin film is a primary determinant of its final morphology. Solution-based processes are particularly attractive for their potential in large-scale, low-cost manufacturing. ossila.com The choice of deposition technique significantly influences the uniformity, thickness, and molecular ordering within the PCBB film.

Solution processing techniques are widely employed for fabricating organic thin films due to their simplicity and adaptability. ossila.compreprints.org These methods involve dissolving the material in a suitable solvent and then applying it to a substrate.

Spin Coating is a dominant technique in research settings for producing uniform thin films. ossila.com The process involves depositing a solution onto a substrate, which is then rotated at high speed. ossila.com Centrifugal forces cause the solution to spread evenly, while the solvent evaporates, leaving a solid film. ossila.commdpi.com The final thickness of the film is controlled by parameters such as rotation speed, solution viscosity, and solvent volatility. preprints.orgmdpi.com For fullerene derivatives, spin coating is a standard method for creating the active layers in devices like organic solar cells. ossila.com The rapid drying inherent in spin coating often results in an initially amorphous or poorly ordered film, which may require subsequent processing steps, like thermal annealing, to induce crystallization.

Dip Coating involves immersing a substrate into a solution and then withdrawing it at a constant speed under controlled atmospheric conditions. ossila.commdpi.com A liquid layer adheres to the substrate upon withdrawal, and subsequent solvent evaporation forms the solid film. ossila.commdpi.com The film's thickness is influenced by the withdrawal speed, solution viscosity, and the rate of evaporation. ossila.com Dip coating can be advantageous for coating large or irregularly shaped substrates and has been used to apply uniform self-assembled monolayers. ossila.com

The table below summarizes key parameters of these solution processing methods.

FeatureSpin CoatingDip Coating
Principle Centrifugal force spreads solution on a rotating substrate. ossila.comSubstrate is withdrawn from a solution at a constant speed. ossila.com
Uniformity High, especially for small, flat substrates. ossila.comGood, can coat complex shapes. mdpi.com
Material Usage Inefficient, only 2-5% of the material is deposited. mdpi.comMore efficient than spin coating.
Key Parameters Rotation speed, solution viscosity, solvent volatility. preprints.orgWithdrawal speed, solution viscosity, evaporation rate. ossila.com
Typical Application Laboratory-scale research, fabrication of organic electronics. ossila.comossila.comProtective coatings, protein coatings, self-assembled monolayers. ossila.com

Electrospray deposition (ESD) is an alternative technique for preparing thin films of fullerene derivatives, including a series of nih.govnih.gov-Phenyl-C61-butyric acid esters. researchgate.net This method involves applying a high voltage to a liquid, causing it to break up into a fine aerosol of charged droplets. copernicus.org These droplets are then directed towards a substrate, where the solvent evaporates, leaving a solid film. copernicus.org

The morphology of films produced by ESD is highly dependent on process parameters such as the applied voltage, the solution flow rate, and the solvent properties. researchgate.netnih.gov For fullerene derivatives, ESD can produce films with a unique imbricated structure, formed by the stacking of fullerene derivative sheets. researchgate.net The density and roughness of this structure can be controlled by optimizing the electrospray conditions. researchgate.net For instance, the root-mean-square (RMS) roughness of the film surface was found to decrease sharply as the applied voltage approached the optimal value for achieving the maximum spray diameter. researchgate.net This suggests that ESD is a promising method for preparing fullerene derivative thin films with controlled morphology for organic device applications. researchgate.net

Amorphous-to-Crystalline Transitions in PCBB and Related Derivatives

Fullerene derivatives like PCBB, particularly when cast from solution, often form an amorphous solid initially. acs.orgnih.gov This disordered state can be transformed into a more ordered crystalline state through various processes, which is crucial for enhancing electronic properties.

Thermal annealing, which involves heating the material above its glass-transition temperature (Tg), is a common method to induce crystallization and modify the film morphology. stanford.eduresearchgate.net For PCBB powder, heating above its Tg leads to an amorphous-to-crystalline transition, also known as cold crystallization, followed by the melting of these crystals at a higher temperature. acs.orgnih.gov

When a thin film of PCBB is annealed, it can form different crystalline polymorphs depending on the temperature. acs.orgnih.gov For example, annealing at 180 °C causes the PCBB film to order on a simple hexagonal lattice (HEX), with the c-axis preferentially oriented normal to the film. nih.gov However, annealing at a lower temperature of 160 °C results in the formation of a superlattice of the hexagonal structure. acs.orgnih.gov This superlattice formation was found to be independent of the solvent or substrate used and corresponds to a regular deficiency of PCBB molecules on specific planes of the hexagonal structure. acs.orgnih.gov

The effects of thermal annealing are summarized in the table below based on studies of PCBB.

Annealing TemperatureObserved Crystalline PhaseKey Morphological Features
160 °C HEX SuperlatticeOrdered superlattice of the hexagonal structure. acs.orgnih.gov Formation is independent of solvent and substrate. nih.gov Corresponds to a regular deficiency of molecules on every fifth (1 1̅ 0 0) plane. nih.gov
180 °C Simple Hexagonal (HEX)Simple hexagonal lattice with the c-axis preferentially oriented normal to the film. nih.gov
> 200 °C DisorderedThe ordered structure is lost. nih.gov

This demonstrates that thermal annealing is a powerful tool for controlling the crystalline polymorphism and morphology of PCBB films. The resulting changes in molecular packing and ordering directly impact the material's electronic properties. stanford.eduresearchgate.net

In blended films, such as those used in bulk-heterojunction solar cells, crystallization can be induced at the interface between two materials or between the active layer and a substrate. rsc.org For the closely related nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), studies have shown that thermal annealing can induce crystallization in blend films only when they are in direct contact with an already crystallized PCBM layer. rsc.org This suggests an epitaxial growth mechanism, where the underlying crystalline layer acts as a template. rsc.org

The nature of the substrate (e.g., hydrophobic vs. hydrophilic) can also significantly affect the phase separation and aggregation state of fullerene derivatives in polymer blend films. nih.gov For instance, annealing P3HT:PCBM blends on hydrophobic substrates led to the formation of nanometric PCBM crystallites, whereas mostly amorphous microscopic aggregates formed on hydrophilic substrates. nih.gov This interface-driven effect highlights the importance of substrate selection and surface engineering in controlling the morphology of blended films containing fullerene derivatives. This process, known as interface-crystallization-induced compatibilization (ICIC), can improve the interfacial strength in immiscible polymer blends. nih.gov

Characterization of Nanostructure and Polymorphs

The thermotropic behavior and crystalline structures of PCBB have been investigated using X-ray diffraction (XRD) and transmission electron microscopy (TEM). acs.orgnih.gov XRD is a powerful tool for identifying different crystalline phases and determining their lattice parameters. For PCBB, XRD has been used to distinguish between the simple hexagonal lattice and its superlattice polymorph that form at different annealing temperatures. nih.gov

Transmission electron microscopy, including electron diffraction and high-angle annular dark field scanning TEM (HAADF-STEM), provides real-space images of the nanostructure. acs.orgnih.gov HAADF-STEM imaging was instrumental in revealing that the superlattice polymorph of PCBB corresponds to a regular deficiency of molecules on specific crystal planes. nih.gov These characterization techniques are essential for establishing the clear relationship between processing conditions, film structure, and, ultimately, device performance. rsc.org

X-ray Diffraction (XRD) and Electron Microscopy Studies

Investigations using X-ray diffraction (XRD) and transmission electron microscopy (TEM) have elucidated the structural changes in PCBNB films under different temperature conditions. nih.govacs.org When PCBNB powder is heated above its glass-transition temperature, it undergoes an amorphous-to-crystalline transition, known as cold crystallization, which is followed by the melting of these crystals. nih.govacs.org

In thin film form, PCBNB exhibits interesting ordering phenomena. At an annealing temperature of 180 °C, the film arranges into a simple hexagonal (HEX) lattice with the c-axis preferentially oriented normal to the film's surface. nih.gov This ordered structure becomes disordered at temperatures above 200 °C, a finding that is consistent with observations from the powder form. nih.gov

A notable discovery is the formation of a superlattice of the HEX structure when the PCBNB thin film is annealed at 160 °C. nih.govacs.org This superlattice is evidenced by both electron diffraction and high-angle annular dark field scanning TEM (HAADF-STEM) imaging. acs.org Further analysis with HAADF-STEM indicates that this superlattice corresponds to a regular deficiency of PCBNB molecules on every fifth (1 1̅0 0) plane of the hexagonal structure. acs.org This superlattice polymorph can be formed both by heating from the amorphous as-cast state and by cooling from the HEX structure formed at a higher temperature. nih.govacs.org

Technique Observation Conditions
X-ray Diffraction (XRD)Amorphous-to-crystalline transition (cold crystallization) followed by melting.Heating powder above glass-transition temperature.
Electron DiffractionSimple hexagonal (HEX) lattice with c-axis normal to the film.Annealing thin film at 180 °C.
Electron Diffraction / HAADF-STEMSuperlattice of the HEX structure.Annealing thin film at 160 °C.

Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM) for Surface Analysis

Detailed studies specifically employing Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM) for the surface analysis of (6,6)-Phenyl-C61-butyric acid butyl ester films are not extensively available in the current body of scientific literature. While these techniques are widely used for the morphological and electronic characterization of the closely related methyl ester derivative (PCBM), specific data for the butyl ester is lacking.

Interactions and Blend System Research Involving 1 1 Phenyl C61 Butyric Acid Butyl Ester

Blending Strategies with Donor Materials in Organic Electronics

Phase Separation and Interpenetrating Network Formation in Bulk Heterojunctions

The formation of a bicontinuous interpenetrating network between electron donor and acceptor materials is fundamental to the function of bulk heterojunction (BHJ) solar cells. This morphology provides the large interfacial area required for efficient exciton (B1674681) dissociation and pathways for charge transport. However, based on available scientific literature, specific studies detailing the phase separation behavior and network formation of (6,6)-Phenyl-C61-butyric acid butyl ester with common donor polymers are limited. The principles are well-established for fullerene derivatives in general, but specific data on domain size, purity, and interface characteristics for PCBB blends are not prominently documented in the searched reports.

Interfacial Properties and Energy Alignment at Donor-Acceptor Interfaces

The energy level alignment at the donor-acceptor interface governs key photovoltaic parameters, including the open-circuit voltage (Voc) and the driving force for charge separation. Determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is essential for predicting device performance. For (6,6)-Phenyl-C61-butyric acid butyl ester, specific experimental data on its HOMO/LUMO levels and its interfacial electronic structure when blended with various donor materials are not detailed in the available research. Consequently, a precise energy level diagram for PCBB-based heterojunctions cannot be constructed from the provided search results.

Molecular Interactions and Aggregation Behavior in Solution and Solid State

Effect of Solvent Additives on Aggregation

Solvent additives are commonly used during the solution processing of BHJ active layers to control the aggregation of fullerene acceptors and optimize the final film morphology. This is a well-researched area for many fullerene derivatives. However, specific investigations into how solvent additives influence the aggregation of (6,6)-Phenyl-C61-butyric acid butyl ester in solution or during film formation are not described in the searched scientific reports.

Role of Molecular Packing and Symmetry

The molecular packing and crystalline structure of fullerene derivatives in the solid state are crucial as they directly impact electron mobility. Research has been conducted on the thermotropic behavior and crystalline polymorphs of (6,6)-Phenyl-C61-butyric acid n-butyl ester (PCBNB). nih.gov

Investigations using X-ray diffraction (XRD) and transmission electron microscopy (TEM) have revealed the complex thermal behavior of PCBNB. nih.govacs.orgacs.org When PCBNB powder is heated above its glass-transition temperature, it undergoes a transition from an amorphous to a crystalline state, a process known as cold crystallization, which is followed by the melting of these crystals at higher temperatures. nih.gov

In thin-film form, PCBNB exhibits distinct ordering depending on the annealing temperature. nih.govacs.org

At 180 °C , the film orders into a simple hexagonal (HEX) lattice . nih.govacs.org This structure is reportedly uncommon for fullerene materials. acs.org

At 160 °C , a different crystalline polymorph emerges: a superlattice of the HEX structure . nih.gov This superlattice formation was observed through both electron diffraction and high-angle annular dark field scanning TEM (HAADF-STEM). nih.govnih.gov

The formation of this superlattice polymorph is a robust phenomenon, occurring independently of the solvent or substrate used. nih.gov It can be achieved either by heating an amorphous as-cast film to 160 °C or by cooling a film from the higher-temperature HEX phase (formed at 180 °C) back down to 160 °C. nih.gov HAADF-STEM imaging revealed that this superlattice structure corresponds to a regular deficiency of PCBNB molecules on every fifth (11̅00) plane of the simple hexagonal lattice. nih.gov

Below is a data table summarizing the observed crystalline behavior of PCBNB thin films.

Annealing TemperatureObserved Crystalline PhaseStructural Details
160 °CHEX SuperlatticeA superlattice of the simple hexagonal structure, characterized by a regular deficiency of molecules on every fifth (11̅00) plane. nih.gov
180 °CSimple Hexagonal (HEX)A simple hexagonal lattice with the c-axis preferentially oriented normal to the film. nih.govacs.org
> 200 °CDisorderedThe material becomes disordered, consistent with the melting behavior observed in powder samples. nih.govacs.org

Degradation Mechanisms and Stability Research Of 1 1 Phenyl C61 Butyric Acid Butyl Ester

Photo-induced Degradation Pathways of Fullerene Derivatives

The primary mechanism of photo-induced degradation in fullerene derivatives like PCBB involves the photo-oxidation of the fullerene cage. daneshyari.comresearchgate.net In the presence of light and oxygen, the fullerene molecule can be excited to a triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can subsequently react with the fullerene cage, leading to the formation of various oxidation products, including dicarbonyls and anhydrides. researchgate.net This process disrupts the conjugated π-system of the fullerene, which is crucial for its electron-accepting and transport properties. daneshyari.com

Another significant pathway is the generation of superoxide (B77818) radicals. nih.govacs.org This occurs when an electron is transferred from a photogenerated fullerene radical anion to an oxygen molecule. acs.org The formation of superoxide is highly dependent on the lowest unoccupied molecular orbital (LUMO) energy level of the fullerene derivative. nih.govfau.de While fullerene derivatives with deep LUMO levels, such as the commonly used acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM), tend to suppress superoxide formation, derivatives with higher LUMO levels are more susceptible to this degradation pathway. nih.govacs.org

Furthermore, under inert conditions, some fullerene derivatives have been observed to undergo photo-dimerization, which can also lead to device degradation. fau.de

Role of Environmental Factors (Oxygen, Water) in Degradation

Oxygen and water are key environmental factors that significantly accelerate the degradation of fullerene derivatives. diva-portal.orgresearchgate.net

Oxygen: As discussed in the photo-induced degradation pathways, oxygen plays a central role in the photo-oxidation of the fullerene cage through the formation of singlet oxygen and superoxide radicals. nih.govacs.org Exposure to atmospheric oxygen can lead to the formation of oxygen-trap states below the LUMO of the fullerene, which can impede electron transport. researchgate.net Even in the absence of light, oxygen can interact with fullerene films, although the degradation is significantly accelerated by illumination. diva-portal.org Studies have shown that the presence of oxygen can cause a substantial decrease in the exciton (B1674681) lifetime in fullerene layers, leading to a drop in the short-circuit current of solar cell devices. researchgate.net

Water: Water has been identified as a significant contributor to device degradation, in some cases even more so than oxygen. researchgate.net Water can diffuse through the device layers and interact with the active materials. researchgate.net For PCBM, a close analog of PCBB, exposure to water vapor has been shown to cause irreversible modifications to its highest occupied molecular orbital (HOMO) structure, indicating a chemical reaction. researchgate.net The degradation mechanism involving water is distinct from that of oxygen and can lead to the formation of bishydrated-oxygen complexes when both are present. diva-portal.org The diffusion of water can also lead to the oxidation of electrode materials, further contributing to device failure. researchgate.net

The combined presence of light, oxygen, and water creates a highly aggressive environment for fullerene derivatives, leading to a rapid decline in the performance of organic solar cells.

Influence of Molecular Structure and Crystallinity on Photodegradation Rate

The rate of photodegradation of fullerene derivatives is not only influenced by external factors but also by their intrinsic properties, such as molecular structure and solid-state morphology.

Molecular Structure: The chemical structure of the side chain attached to the fullerene cage can significantly impact its stability. nih.govnih.gov The electron affinity of the fullerene derivative, which is influenced by the side chain, plays a crucial role in its interaction with oxygen. A study on various fullerene derivatives found a correlation between the LUMO level and device stability, with a LUMO of -3.75 eV showing the highest stability. fau.de Deviations from this optimal electron affinity, either higher or lower, led to accelerated degradation. fau.de This suggests that the butyl ester side chain of PCBB will influence its degradation profile compared to the more common methyl ester of PCBM.

Crystallinity: The morphology of the active layer, including the crystallinity of the fullerene derivative, is another critical factor. rsc.org A well-ordered, crystalline structure can potentially hinder the diffusion of oxygen and water into the bulk of the material, thereby slowing down degradation. However, the interfaces between crystalline domains can also act as sites for degradation to initiate. The thermotropic behavior of acs.orgacs.org-phenyl-C61-butyric acid n-butyl ester (PCBNB), a close isomer, shows that it can form different crystalline polymorphs depending on the annealing temperature. nih.gov One form is a simple hexagonal lattice, while another is a superlattice of this structure. nih.gov The specific crystalline packing can affect the intermolecular interactions and the accessibility of the fullerene cage to degrading species. Interface-induced crystallization has been shown to create nanorod-like crystallites of PCBM, and the morphology of these crystals depends on the processing conditions. rsc.org The stability of these different crystalline structures under illumination and in the presence of environmental factors is an area of ongoing research.

FactorInfluence on PhotodegradationResearch Findings
Molecular Structure The side chain influences the electronic properties (e.g., LUMO level) and, consequently, the susceptibility to photo-oxidation. fau.denih.govA LUMO level of -3.75 eV is associated with the highest stability in fullerene derivatives. fau.de
Crystallinity The packing of molecules in the solid state can affect the penetration of oxygen and water. rsc.orgPCBNB, an isomer of PCBB, exhibits different crystalline polymorphs depending on thermal treatment. nih.gov

Strategies for Enhancing Stability through Material Design and Interfacial Engineering

To mitigate the degradation of fullerene derivatives and improve the operational lifetime of organic solar cells, various strategies are being explored, focusing on material design, morphology control, and interfacial engineering.

Material Design: One approach is to design fullerene derivatives with inherent stability. This includes optimizing the side chain to achieve a desirable LUMO level that minimizes susceptibility to superoxide formation. fau.de Another strategy involves creating materials with a high glass transition temperature (Tg) to reduce molecular mobility at operating temperatures and thus stabilize the morphology of the active layer. acs.org

Morphology Control: The morphology of the bulk heterojunction active layer is crucial for both efficiency and stability. nih.govpv-magazine.com The use of solvent additives or "morphology fixing agents" can help to create a more stable and optimal nanoscale phase separation. nih.govosti.gov Recently, one-dimensional aramid nanofibers have been used to create a rigid network within the active layer, which restricts the movement of the donor and acceptor materials, thereby enhancing thermal stability. acs.org

Interfacial Engineering: The interfaces between the active layer and the charge transport layers are often weak points for device stability. bohrium.comresearchgate.netresearchgate.net Introducing specialized interfacial layers can protect the active layer from degradation and improve charge extraction. bohrium.comresearchgate.net For instance, using a bilayer electron transport layer (ETL), such as ZnO nanoparticles combined with a ZnO sol-gel, can suppress charge recombination and enhance device stability. researchgate.net Similarly, engineering the interface between the perovskite active layer and the charge transport layers with insulating polymers has been shown to significantly improve the lifetime of perovskite solar cells, a principle that can be applied to organic solar cells. acs.orgyoutube.com These interfacial layers can act as barriers to prevent direct contact between the active layer and reactive species or electrodes. researchgate.net

StrategyDescriptionExample
Material Design Synthesizing new materials with improved intrinsic stability.Optimizing the side chain of fullerene derivatives to achieve a stable LUMO level. fau.de
Morphology Control Using additives to create a stable and efficient active layer morphology.Incorporating aramid nanofibers to form a rigid network that stabilizes the active layer. acs.org
Interfacial Engineering Modifying the interfaces between layers to enhance charge transport and prevent degradation.Using a ZnO bilayer electron transport layer to improve stability and performance. researchgate.net

Theoretical and Computational Investigations Of 1 1 Phenyl C61 Butyric Acid Butyl Ester

Density Functional Theory (DFT) Studies on Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to fullerene derivatives to understand their electronic and vibrational characteristics, which are crucial for their application in organic solar cells and other electronic devices.

Molecular Geometry Optimization and Frontier Orbital Analysis

DFT calculations are instrumental in determining the stable molecular geometry of fullerene derivatives. For compounds structurally similar to PCBB, such as scispace.comscispace.com-phenyl-C61-butyric acid methyl ester (PCBM), DFT studies at the B3LYP/6-311G(2df, 2pd) level of theory have shown that the addition of the side chain does not significantly alter the geometry of the C60 cage. acs.org The angle between the phenyl group and the alkyl chain is consistently around 90 degrees. acs.org This optimized geometry is the foundation for subsequent electronic property calculations.

A key aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are critical in determining the potential of a material for use in organic photovoltaic devices, as they govern the open-circuit voltage and the efficiency of charge transfer. For PCBM, the HOMO and LUMO energy levels have been reported to be approximately -6.1 eV and -3.7 eV, respectively. chemborun.com In a related compound, scispace.comscispace.com-phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE), the HOMO and LUMO were determined to be -5.87 eV and -3.91 eV, respectively, with an energy bandgap of 1.96 eV. scispace.comresearchgate.netscispace.com These values indicate the electron-accepting nature of these fullerene derivatives. The gas-phase electron affinity of PCBM has been measured at 2.63(1) eV, which is only slightly lower than that of pristine C60, highlighting its strong electron-accepting capability. researchgate.net

Calculated Frontier Orbital Energies of PCBB Analogues
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
scispace.comscispace.com-Phenyl-C61-butyric acid methyl ester (PCBM)-6.1-3.72.4 chemborun.com
scispace.comscispace.com-Phenyl C61-butyric acid 3-ethylthiophene ester (PCBE)-5.87-3.911.96 scispace.comresearchgate.netscispace.com

Molecular Dynamics Simulations for Understanding Thermal Transport and Morphology

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com This technique allows for the prediction of material properties and the study of dynamic processes such as thermal transport and morphological evolution. youtube.comyoutube.com

Investigations into the thermotropic behavior of PCBB have been conducted using experimental techniques that are often complemented by MD simulations for a deeper understanding. nih.govacs.org Studies on PCBB powder and thin films have shown an amorphous-to-crystalline transition upon heating above the glass-transition temperature. nih.govacs.org Specifically, a thin film of PCBB was observed to order on a simple hexagonal lattice at an annealing temperature of 180 °C. nih.govacs.org However, at a lower annealing temperature of 160 °C, the PCBB thin film formed a superlattice of the hexagonal structure. nih.govacs.org MD simulations can provide an atomistic picture of these phase transitions and the resulting crystalline structures. Furthermore, MD simulations have been used to study the structure and morphology of polymer/graphene nanocomposites, which share similarities with PCBB-based systems, revealing how the fullerene-like structures can induce ordering in the surrounding polymer matrix. rsc.org

Crystalline Polymorphs of PCBB
Annealing TemperatureObserved StructureReference
180 °CSimple hexagonal lattice nih.govacs.org
160 °CSuperlattice of the hexagonal structure nih.govacs.org

Modeling of Charge Transport and Exciton (B1674681) Dynamics at the Molecular Level

The efficiency of organic solar cells is intrinsically linked to the processes of charge transport and exciton dynamics. Computational modeling plays a crucial role in understanding these complex phenomena at the molecular level. Fullerene derivatives like PCBB are known for their high electron mobility, which facilitates the transport of electrons to the electrode. chemborun.com

Modeling of charge transport in these materials often involves calculating the charge transfer integrals between neighboring molecules, which are then used in kinetic Monte Carlo simulations to predict charge mobility. The molecular arrangement, as determined by methods like MD simulations, is a critical input for these models. The functionalization of the fullerene cage with a butyl phenyl ester group can influence the intermolecular packing and, consequently, the electronic coupling between molecules, which in turn affects charge transport.

Exciton dynamics, which encompasses the creation, diffusion, and dissociation of electron-hole pairs, is another area where computational modeling provides invaluable insights. nih.govspbstu.ruarxiv.orgnih.govustc.edu.cn Theoretical models can be developed to describe the excited states of the material and the transitions between them. For donor-acceptor systems, such as a blend of a conjugated polymer and PCBB, modeling can elucidate the mechanism of exciton dissociation at the interface, a critical step for generating free charge carriers. These models can range from quantum-chemical calculations on small molecular aggregates to more complex approaches that incorporate the influence of the surrounding environment and thermal fluctuations.

Advanced Research in Applications Of 1 1 Phenyl C61 Butyric Acid Butyl Ester and Fullerene Derivatives

Role as Electron Acceptor in Organic Photovoltaics (OPVs)

Fullerene derivatives like (6,6)-Phenyl-C61-butyric acid butyl ester are cornerstone electron acceptor materials in the active layer of organic photovoltaic (OPV) devices. wikipedia.orgnorthwestern.edu In the most common OPV architecture, the bulk heterojunction (BHJ), an electron donor (typically a conjugated polymer) is blended with an electron acceptor (the fullerene derivative). cam.ac.uk When this active layer absorbs light, it generates an exciton (B1674681) (a bound electron-hole pair). core.ac.uk For photocurrent to be produced, this exciton must diffuse to the interface between the donor and acceptor materials, where the energy level offset facilitates its dissociation. cam.ac.ukyoutube.com The fullerene derivative's primary role is to accept the electron from the dissociated exciton and transport it efficiently to the device's cathode. mdpi.com

The spherical, conjugated structure of the fullerene core provides excellent, isotropic electron transport properties. rsc.org The addition of the phenyl-butyric acid alkyl ester side chain enhances solubility in common organic solvents, enabling the creation of the active layer through low-cost, solution-processing techniques like spin coating and printing, without significantly disrupting the electronic properties of the fullerene cage. chemborun.comyoutube.com

The operation of an OPV is fundamentally different from conventional inorganic solar cells due to the excitonic nature of photogeneration. princeton.edu The key steps are:

Light Absorption: Photons are absorbed by the donor and/or acceptor materials, creating excitons. core.ac.uk

Exciton Diffusion: The tightly bound excitons must diffuse to a donor-acceptor interface before they recombine. core.ac.uk

Charge Separation: At the interface, the electron is transferred to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO), and the hole remains on the donor's Highest Occupied Molecular Orbital (HOMO).

Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor domains, respectively, to be collected at the electrodes. core.ac.uk

Research has shown that modifying the alkyl chain on the butyric acid ester can influence these parameters. For instance, studies on PCBM derivatives with varying alkyl chain lengths (from methyl to hexyl) have shown significant effects on electron mobility and the morphology of the active layer blend, which in turn affects device performance. rsc.org While a bis-adduct of PCBM (bis-PCBM) can increase the LUMO level and thereby raise the VOC, it can also introduce disorder that suppresses JSC and FF. mdpi.com

Performance Parameters of Selected Fullerene-Based Organic Photovoltaic Research Prototypes
Donor MaterialAcceptor MaterialVOC (V)JSC (mA/cm2)FF (%)PCE (%)
P3HTMDN-PCBM0.588.80-3.67
P3HTPCBM0.548.40-3.09
PTB7PC71BM---7.58
PTB7 + 1 wt% DPP-DTTPC71BM---8.33

Data sourced from research on various fullerene derivatives to illustrate typical performance. researchgate.netresearchgate.net

Enhancing the power conversion efficiency (PCE) of OPVs requires meticulous optimization of the active layer's morphology and electronic properties. nih.gov The nanoscale phase separation between the donor and acceptor materials, known as the bulk heterojunction morphology, is critical. youtube.com An ideal morphology provides a large interfacial area for efficient exciton dissociation while maintaining continuous, percolating pathways for charges to travel to their respective electrodes. youtube.com

Several strategies are employed to control this morphology:

Solvent Selection and Additives: The choice of solvent and the use of small amounts of processing additives (like 1,8-diiodooctane) can influence the drying kinetics and final film structure. iphy.ac.cn

Thermal Annealing: Post-deposition heat treatment can improve the crystallinity of the donor polymer and optimize the phase separation, leading to better charge mobility.

Active Layer Thickness: The thickness of the active layer is a crucial parameter that involves a trade-off. A thicker layer absorbs more light, potentially increasing JSC, but it can also lead to higher charge recombination rates if the charge collection becomes inefficient. researchgate.net The optimal thickness is highly sensitive to the specific materials and processing conditions used. researchgate.net

Application in Perovskite Solar Cells (PSCs) as Electron Transport Material

In addition to their role in OPVs, fullerene derivatives like (6,6)-Phenyl-C61-butyric acid butyl ester and its methyl counterpart (PCBM) are widely used as an electron transport material (ETM) in inverted (p-i-n) perovskite solar cells (PSCs). chemborun.comresearchgate.net In this device architecture, the fullerene layer is positioned between the light-absorbing perovskite layer and the top metal electrode (cathode). researchgate.net

The key functions of the fullerene ETM in PSCs are:

Efficient Electron Extraction: It must efficiently extract photo-generated electrons from the conduction band of the perovskite layer.

Hole Blocking: It serves as a hole-blocking layer, preventing holes from reaching the cathode and causing recombination losses. nih.gov

Passivation: Fullerene molecules can diffuse into the grain boundaries of the perovskite film, passivating defect trap states that would otherwise lead to non-radiative recombination and reduced voltage. mdpi.com

The use of fullerene ETMs offers several advantages, including low-temperature solution processing, which is compatible with flexible substrates, and a reduction in the current-voltage hysteresis often observed in PSCs. mdpi.comresearchgate.net

The interfaces between the perovskite, the ETM, and the electrode are critical for achieving high performance and long-term stability in PSCs. frontiersin.orgrsc.org A significant challenge is the energy level mismatch that can occur between the fullerene ETM and the metal electrode, which can impede efficient electron collection. researchgate.net

Interfacial engineering strategies to address these issues include:

Bilayer ETMs: Introducing a second layer on top of the fullerene ETM can improve charge transport and reduce interfacial recombination. For example, a bilayer of PCBM and aluminum-doped zinc oxide (AZO) nanoparticles has been shown to enhance electron transfer and device stability. researchgate.netfluxim.com Similarly, a PCBM/C60 or PCBM/carbon bilayer can improve conductivity and passivate defects. rsc.org

Solvent Engineering: The choice of solvent used to deposit the fullerene layer can significantly impact the film's uniformity, coverage, and ultimately, device performance. Studies have shown that solvents like dichlorobenzene (DCB) can produce more uniform PCBM films compared to others, leading to higher Jsc and PCE. mdpi.com

Additive-Modified Interfaces: Incorporating additives into the fullerene layer can control its morphology. Using additives like polystyrene (PS) can lead to a smoother, more uniform PCBM film, which is more effective at preventing charge recombination at the interface. iphy.ac.cn

These engineering approaches aim to create an optimal energy cascade for charge extraction, minimize voltage losses, and protect the perovskite layer, leading to PSCs with higher efficiency and enhanced operational stability. researchgate.netfraunhofer.de

Performance of Perovskite Solar Cells with Engineered Fullerene-Based ETMs
ETL StructureVOC (V)JSC (mA/cm2)FF (%)PCE (%)
PCBM (from DCB solvent)-21.266211.07
PCBM/C60 (Reference)---14.0
PCBM/Carbon---16.0
MAPbI3 (Reference)---14.34
MAPbI3 + PCBM---16.55
PCBM/AZO1.13-7318.63

Data sourced from various studies to show the impact of interfacial engineering. mdpi.comfluxim.comrsc.orgmdpi.com

Integration into Organic Field-Effect Transistors (OFETs) and Photodetectors

Fullerene derivatives, including (6,6)-Phenyl-C61-butyric acid esters, are utilized as n-type semiconductors in Organic Field-Effect Transistors (OFETs). chemborun.comsigmaaldrich.com An OFET is a type of transistor that uses an organic semiconductor material in its channel. wikipedia.org The basic structure consists of source and drain electrodes, a semiconductor layer, a gate dielectric, and a gate electrode. unica.it By applying a voltage to the gate, an electric field is generated that modulates the flow of current between the source and drain. unica.it

Due to their high electron mobility, fullerene derivatives are among the most common n-type materials used in OFETs. chemborun.comioffe.ru Their solution processability makes them suitable for fabricating low-cost, large-area, and flexible electronic circuits. wikipedia.orgioffe.ru However, the performance of printed OFETs can be hindered by factors like poor film morphology, non-uniformity, and charge carrier traps at the semiconductor/dielectric interface. purdue.edu Research focuses on improving film quality and crystallinity to enhance device performance. purdue.edu

These materials are also integral to organic photodetectors. chemborun.comioffe.ru Similar to solar cells, these devices convert light into an electrical signal. Photodetectors based on composites of conjugated polymers and fullerene derivatives benefit from fast photoresponse times and high sensitivity, making them applicable in areas like image sensing and optical communications. ioffe.ru

Emerging Research Areas for Fullerene Derivatives in Organic Electronics (e.g., Organic Memory Devices)

Beyond their established roles in photovoltaics and transistors, fullerene derivatives are being explored in emerging areas of organic electronics. rsc.org One of the most promising new applications is in organic memory devices. nih.govgoogle.com

Researchers have demonstrated that a structure containing an organic material layer and a fullerene layer stacked between two electrodes can function as a data storage element. google.com The device can be switched between different conductivity states (e.g., a high-resistance "OFF" state and a low-resistance "ON" state) by applying an external voltage, allowing for the storage of digital information.

In more advanced concepts, donor-acceptor dyads, which link a donor molecule like porphyrin to a fullerene acceptor, have been used to create light-sensitive memory elements within an OFET architecture. nih.gov These optical memory devices can be programmed (written to) using light pulses and exhibit desirable characteristics such as low operating voltages, fast programming speeds, and long data retention times. nih.gov The ability to create both rewritable (flash) and write-once (ROM) type memories by tuning the molecular structure of the dyad highlights the versatility of fullerene derivatives in next-generation data storage applications. nih.gov

Comparative Studies and Future Research Directions for Fullerene Derivatives

Comparative Analysis of Alkyl Chain Length Effects on Fullerene Ester Properties (Methyl vs. Butyl vs. Octyl Esters)

The properties of nih.govnih.gov-phenyl-C61-butyric acid esters, which are widely used as electron acceptors in organic electronics, are significantly influenced by the length of the alkyl chain on the ester group. This comparison focuses on the methyl (PCBM), butyl (PCBB or PCBNB), and octyl (PCOB) esters.

The length of the alkyl side chain is a critical factor in determining the solubility of these fullerene derivatives. acs.orgresearchgate.net Generally, increasing the alkyl chain length improves solubility in common organic solvents used for device fabrication. researchgate.netnih.govdntb.gov.ua For instance, PCOB with its longer octyl chain exhibits better solubility compared to PCBB and PCBM. Conversely, a shorter alkyl chain, as seen in some bis-adducts, leads to lower solubility. nih.gov This trend is crucial for solution-based processing techniques, where adequate solubility is necessary for forming uniform thin films. acs.orgwikipedia.orgchemborun.com

The alkyl chain also affects the morphology and crystalline structure of the thin films. rsc.org Studies on nih.govnih.gov-phenyl-C61-butyric acid n-butyl ester (PCBNB) have identified different crystalline polymorphs depending on thermal treatment. nih.gov When heated, PCBNB powder undergoes a transition from an amorphous to a crystalline state. nih.gov In thin film form, it can order on a simple hexagonal lattice at 180°C, while at a lower annealing temperature of 160°C, it forms a superlattice of that hexagonal structure. nih.gov The flexible alkyl chain in derivatives like nih.govnih.gov-phenyl-C61-butyric acid hexyl ester (PCBH) has been shown to improve film morphology and enhance contact with adjacent layers in solar cells. mdpi.com The length of these side chains can control the formation of different semi-crystalline phases, which in turn affects the electronic properties and device performance. rsc.org

In the context of organic solar cells, the choice of alkyl ester directly impacts device efficiency. For example, a study on tin-based perovskite solar cells found that a device using a hexyl ester derivative (PCBH) achieved a power conversion efficiency (PCE) of 9.21%, significantly higher than the 7.54% achieved with the methyl ester (PCBM). mdpi.com This improvement was attributed to better film morphology, enhanced electron extraction, and improved stability. mdpi.com Similarly, another study reported that solar cells based on the butyl ester (PCBB) showed a higher energy conversion efficiency (2.84%) compared to those based on the methyl ester (PCBM) (2.0%) under similar fabrication conditions. researchgate.net These results highlight that longer, more flexible alkyl chains can lead to more favorable film structures and improved photovoltaic performance. mdpi.com

DerivativeAlkyl ChainKey Property ImpactReported PCE
PCBMMethylBaseline for comparison, lower solubility than longer chains. wikipedia.org2.0% researchgate.net, 7.54% mdpi.com
PCBB/PCBNBButylExhibits complex crystalline polymorphs; improved efficiency over PCBM. nih.govresearchgate.net2.84% researchgate.net
PCOB/PCBHOctyl/HexylHigher solubility, improved film morphology and device stability. mdpi.comamericanelements.com9.21% (for PCBH) mdpi.com

Comparison with Bis-Adducts and Other Fullerene Derivatives

While mono-adducts like PCBB are common, fullerene derivatives with multiple addends, such as bis-adducts, have been synthesized to further tune the material's properties. Adding a second functional group to the C60 cage, creating a bis-adduct, significantly alters the electronic and morphological characteristics compared to mono-adducts. nih.govacs.org

A primary advantage of bis-adducts, like bis-PCBM, is that they generally possess a higher-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to their mono-adduct counterparts. acs.orgnih.govacs.org This elevation of the LUMO level is beneficial for organic solar cells as it can lead to a higher open-circuit voltage (VOC), a key parameter for device efficiency. nih.govnih.gov For instance, bis-adducts of PCBM can have LUMO levels up to 170 meV shallower than PCBM. nih.govacs.org However, this modification is not without trade-offs. The addition of multiple groups can sometimes hinder electron transfer between fullerene cages and introduce a variety of isomers during synthesis, leading to disorder that can negatively affect device performance. acs.orgnih.gov

The addition of multiple functional groups to the fullerene core has a profound impact on its electronic structure and solid-state morphology. The LUMO energy level of bis-PCBM isomers can vary significantly, by as much as 100 meV, depending on the specific isomer structure. nih.govacs.org This tunability allows for better energy level alignment with various donor materials in photovoltaic devices. nih.govacs.org

However, the presence of multiple addends often leads to reduced solubility and a weaker interaction with polymer donors in blend films. nih.govnih.gov Studies have shown that as the number of adducts on the fullerene increases, their solubility in the polymer matrix decreases. nih.gov This can lead to undesirable phase separation in the active layer of a solar cell, driven by the demixing of amorphous phases rather than controlled crystallization. nih.gov The morphology of films made with bis-adducts can be coarser compared to those made with mono-adducts like PCBM. nih.gov Interestingly, research has found that less crystalline, more amorphous bis-isomers can lead to higher electron mobility and better solar cell performance, which is attributed to reduced energetic disorder. nih.govacs.org In fact, isolated bis-isomers have demonstrated electron mobilities an order of magnitude higher than mixtures of isomers. nih.govacs.org

Fullerene TypeKey Electronic PropertyKey Morphological PropertyImpact on Device Performance
Mono-adduct (e.g., PCBB, PCBM)Deeper LUMO energy level. acs.orgnih.govGood solubility and forms well-defined nanostructures with polymers. nih.govrsc.orgStandard for high-performance devices, but with a limited VOC. nih.gov
Bis-adduct (e.g., bis-PCBM)Shallower LUMO, tunable by isomer. nih.govacs.orgLower solubility, can lead to amorphous phase separation; morphology is isomer-dependent. nih.govnih.govPotential for higher VOC; performance highly dependent on isomer purity and morphology. nih.govacs.org

Development of Next-Generation Fullerene-Free Acceptors and Their Research Implications

The dominance of fullerene derivatives like PCBB as electron acceptors in organic electronics is being challenged by the rapid development of non-fullerene acceptors (NFAs). frontiersin.orgrsc.org This shift is motivated by the inherent drawbacks of fullerenes, which include weak light absorption in the visible spectrum, limited tunability of energy levels, and high purification costs. rsc.orgrsc.orgnih.gov

NFAs are typically designed with a donor-acceptor molecular architecture, which allows for broad and strong absorption of light, a feature starkly lacking in fullerenes. frontiersin.org This enhanced absorption means the acceptor can contribute significantly to the photocurrent of a solar cell. nih.gov Furthermore, the electronic properties of NFAs, particularly their LUMO and Highest Occupied Molecular Orbital (HOMO) levels, can be precisely tuned through molecular engineering. frontiersin.orgnih.govrsc.org This tunability is crucial for optimizing the energy level alignment with donor materials to maximize voltage and minimize energy loss. nih.govnorthwestern.edu As a result, organic solar cells based on NFAs have surpassed the efficiencies of their fullerene-based counterparts, with power conversion efficiencies exceeding 18%. frontiersin.orgresearchgate.net The development of NFAs like the Y6 series has been a significant breakthrough in the field. frontiersin.org The success of these materials has opened up new avenues for designing high-performance organic solar cells and has shifted the research focus towards exploring the vast chemical space of non-fullerene structures. frontiersin.orgnorthwestern.edu

Future Trajectories for Fundamental Research on PCBB and Related Materials

Despite the rise of non-fullerene acceptors, PCBB and other fullerene derivatives are expected to remain relevant in materials science research. Their well-understood properties and established performance make them essential benchmark materials for evaluating new acceptor compounds. rsc.orgrsc.org

Future fundamental research on PCBB could explore several promising directions. One area is their application in other types of photovoltaic technologies, such as perovskite solar cells, where fullerene derivatives have been successfully used as electron transport and interfacial layers to enhance efficiency and stability. rsc.orgutep.edumiragenews.comrsc.org The unique electron-accepting and transport properties of fullerenes can be leveraged to passivate defects and improve charge extraction at the perovskite interface. rsc.orgutep.edunih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (6,6)-Phenyl-C61 butyric acid butyl ester to achieve >99% purity?

  • Synthesis typically involves functionalizing C60 fullerene via cyclopropanation reactions, where the butyl ester group is introduced through esterification of the corresponding acid precursor. Purification is critical due to byproducts; high-performance liquid chromatography (HPLC) is commonly used to isolate the target compound . Storage under inert conditions (e.g., argon) in dark, dry environments minimizes degradation .

Q. How do solvent choices impact the processing of (6,6)-Phenyl-C61 butyric acid butyl ester in thin-film device fabrication?

  • The compound exhibits high solubility in aromatic solvents like toluene, chlorobenzene, and 1,2-dichlorobenzene, which are optimal for spin-coating or inkjet printing. Solvent boiling points influence film morphology: higher boiling points (e.g., chlorobenzene) allow slower drying, enhancing crystallinity and charge transport . Preferential solvent evaporation rates should be calibrated to avoid phase separation in blended films .

Q. What spectroscopic and computational methods are most effective for characterizing the electronic structure of this compound?

  • UV-Vis spectroscopy identifies optical absorption edges (~330–700 nm), correlating with the π-π* transitions of the fullerene core . Cyclic voltammetry measures HOMO (-6.1 eV) and LUMO (-3.7 eV) levels, critical for evaluating electron-accepting capacity in organic photovoltaics (OPVs) . Density functional theory (DFT) simulations model molecular orbital distributions and charge transfer dynamics .

Q. How does the butyl ester side chain influence solubility and stability compared to methyl or octyl ester analogs?

  • The butyl chain balances solubility in organic solvents (critical for processing) and molecular packing. Longer alkyl chains (e.g., octyl) enhance solubility but reduce crystallinity, while shorter chains (e.g., methyl) improve intermolecular interactions but limit solvent options . Stability studies show that butyl esters resist oxidative degradation better than methyl derivatives under ambient conditions .

Advanced Research Questions

Q. What strategies optimize the blend morphology of (6,6)-Phenyl-C61 butyric acid butyl ester with donor polymers (e.g., P3HT) in bulk heterojunction solar cells?

  • Thermal annealing (100–150°C) and solvent vapor annealing (e.g., chloroform vapor) enhance phase separation, increasing donor-acceptor interfacial area. Additives like 1,8-diiodooctane (DIO) improve nanoscale morphology by modulating crystallization kinetics . Advanced techniques like grazing-incidence X-ray diffraction (GIXD) quantify domain sizes and crystallite orientation .

Q. How do structural isomers or substituent positions affect charge transport in field-effect transistors (FETs) using this compound?

  • The [6,6]-closed isomer (vs. [5,6]-open) dominates due to its higher symmetry and electronic delocalization, yielding electron mobilities up to 0.21 cm²/V·s in FETs . Substituent position variations (e.g., branching in esters) disrupt packing, reducing mobility. Time-resolved microwave conductivity (TRMC) measurements quantify anisotropic charge transport .

Q. What mechanisms underlie the compound’s environmental stability in aqueous systems, and how can degradation be mitigated?

  • Hydrolysis of the ester group in acidic/alkaline conditions generates carboxylic acid derivatives, altering electronic properties. Encapsulation with UV-resistant polymers (e.g., PMMA) or doping with radical scavengers (e.g., TEMPO) reduces photooxidation . Lifecycle assessments (LCAs) recommend inert storage and low-water-content processing .

Q. How does substituting C60 with C70 (e.g., in [6,6]-Phenyl-C71 butyric acid butyl ester) alter optoelectronic performance?

  • C70 derivatives exhibit broader absorption spectra (extending to ~750 nm) due to lower symmetry and additional π-electrons, enhancing photon harvesting in OPVs. However, C70’s larger size reduces miscibility with some polymers, requiring tailored solvent systems . Transient absorption spectroscopy (TAS) reveals longer exciton lifetimes in C70 blends .

Methodological Notes

  • Contradictions in Data : Some sources report slight variations in HOMO/LUMO levels (±0.1 eV), likely due to differences in electrochemical measurement setups (e.g., reference electrodes, solvent polarity) .
  • Critical Citations : Avoid referencing commercial vendors (e.g., BenchChem) per guidelines; instead, prioritize peer-reviewed methodologies from device physics and materials chemistry literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.